(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate

Biocatalysis Enzymatic Resolution Stereoinversion

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate is a chiral, non-proteinogenic phenylalanine analog with an (S)-configured α-carbon and para-nitro chromophore. Essential in zolmitriptan synthesis and as a chromophoric probe in enzyme assays (e.g., aspartic proteinase screens). The monohydrate form (MW 228.2) ensures defined stoichiometry critical for precise calculations. The pure (S)-enantiomer (ee >99% achievable) is mandatory for stereospecific applications; the racemic DL-mixture or (R)-enantiomer cannot substitute. High Boc-protection yield (88%) confirms reliable utility in solid-phase peptide synthesis (SPPS).

Molecular Formula C9H12N2O5
Molecular Weight 228.20 g/mol
CAS No. 207591-86-4
Cat. No. B555327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate
CAS207591-86-4
Synonyms4-Nitro-L-phenylalaninemonohydrate; 207591-86-4; 4-Nitro-L-PhenylalanineHydrate; (S)-2-Amino-3-(4-nitrophenyl)propanoicacidhydrate; 4-Nitro-L-phenylalnine; phenylalanine,4-nitro-hydrate; SBB063695; 4-NITRO-L-PHENYLALANINHYDRATE; (2S)-2-amino-3-(4-nitrophenyl)propanoicAcidHydrate; ST50307532; PubChem12061; AC1MC1UK; KSC491O8B; 360279_ALDRICH; SCHEMBL4754409; H-Phe(4-NO2)-OHmonohydrate; H-Phe(4-NO2)-OH.H2O; CTK3J1780; HMS560H16; MolPort-001-770-274; (S)-4-Nitrophenylalaninemonohydrate; ANW-49793; CN-051; MFCD00150543; AKOS007930332
Molecular FormulaC9H12N2O5
Molecular Weight228.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O
InChIInChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2/t8-;/m0./s1
InChIKeyOLZDHJRNUIXKLU-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-3-(4-nitrophenyl)propanoic Acid Hydrate (CAS 207591-86-4): Procurement-Relevant Specifications and Class Identity


(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate (CAS 207591-86-4), also known as 4-nitro-L-phenylalanine monohydrate, is a chiral, non-proteinogenic amino acid derivative and phenylalanine analog [1]. Its molecular structure features an (S)-configured α-carbon and a para-nitro substituent on the phenyl ring, with the monohydrate form possessing a molecular weight of 228.2 g/mol [2]. The compound is characterized by a melting point range of 245-251 °C (decomposition), a density of 1.408 g/cm³, and an optical rotation [α]D20 of approximately +6.0° (c=1 in 5N HCl) for the anhydrous form . It is employed as a building block in peptide synthesis, as a chromophoric probe in enzyme assays, and as a synthetic intermediate, notably in the preparation of zolmitriptan [3].

Scientific Basis for Procuring (S)-2-Amino-3-(4-nitrophenyl)propanoic Acid Hydrate Over In-Class Analogs


In-class substitution among 4-nitrophenylalanine derivatives and their congeners is scientifically unwarranted due to distinct stereochemical, physical, and functional divergences that dictate experimental outcomes. The (S)-configured hydrate (CAS 207591-86-4) exhibits marked differences in enzymatic recognition relative to its (R)-enantiomer, as observed in kinetic resolution studies with L-amino acid deaminase (PmaLAAD) [1]. Moreover, the monohydrate form possesses a defined water of crystallization that alters its molecular weight (228.2 g/mol) and solubility characteristics compared to the anhydrous form (MW 210.19 g/mol), a factor that can influence stoichiometric calculations in synthesis and analytical method development . Additionally, the racemic DL-mixture (CAS 2922-40-9) demonstrates different enzyme kinetics and cannot replicate the stereospecific interactions required in chiral separations or enantioselective binding studies . These documented differences preclude simple interchangeability and underscore the need for compound-specific procurement.

Quantitative Differential Evidence: (S)-2-Amino-3-(4-nitrophenyl)propanoic Acid Hydrate (207591-86-4) vs. Comparators


Biocatalytic Resolution Efficiency: (S)-Enantiomer Hydrate vs. Racemic DL Mixture

In enzymatic deracemization studies using purified L-amino acid deaminase from Proteus myxofaciens (PmaLAAD), the (S)-configured 4-nitrophenylalanine (the target compound) exhibited the fastest conversion rate among all tested natural and synthetic amino acids [1]. Starting from racemic solutions of the DL-mixture, the enzyme enabled full resolution, yielding the target (S)-enantiomer with an enantiomeric excess (ee) exceeding 99% [1]. This demonstrates the superior substrate specificity of PmaLAAD for the L-enantiomer relative to the D-form, a critical performance gap for applications in chiral synthesis.

Biocatalysis Enzymatic Resolution Stereoinversion

Spectrophotometric Assay Sensitivity: p-Nitro-L-Phenylalanine Residue vs. Conventional Substrates

A hexapeptide substrate containing a p-nitro-L-phenylalanine residue (derived from the target compound) in the P'1 position provided a highly sensitive spectrophotometric assay for fungal aspartic proteinases [1]. For enzymes like penicillopepsin, the Km values ranged from 0.16 to 0.42 mM, and kcat values from 6 to 46.6 s⁻¹ at pH 4.5 [1]. The assay's detection relied on an absorbance decrease at 296 nm with a molar extinction coefficient change (Δε) of -1800 M⁻¹cm⁻¹ [1]. This method was noted to be independent of pH up to 5.5 and usable up to pH 7.0, offering advantages over previously used substrates that lacked such broad pH tolerance [1].

Enzyme Assays Aspartic Proteinases Chromophoric Substrates

Synthetic Utility: Boc-Protection Reaction Yield

In a standard Boc-protection protocol, (S)-2-amino-3-(4-nitrophenyl)propanoic acid (the anhydrous base form) was reacted with di-tert-butyl dicarbonate under aqueous-organic conditions to yield (S)-N-Boc-4-nitrophenylalanine . The reaction proceeded with high efficiency, achieving an isolated yield of 88% . This yield provides a quantitative benchmark for the compound's reactivity in a common peptide synthesis transformation and allows for comparison with the yields obtained for other phenylalanine derivatives under similar conditions.

Peptide Synthesis Amino Acid Protection Boc Chemistry

Chiral Purity and Enantiomeric Excess in Synthesis

The compound's defined (S)-stereochemistry is not merely a structural descriptor but a functional requirement for numerous applications. Its optical rotation, [α]D20 = +6.0 ± 1.5° (c=1 in 5N HCl), provides a quantifiable measure of its enantiomeric purity . In contrast, the racemic DL-mixture (CAS 2922-40-9) possesses no net optical rotation . The target compound's high specific rotation is a critical quality attribute for its use in synthesizing chiral pharmaceutical intermediates, where even trace amounts of the (R)-enantiomer could lead to divergent biological outcomes.

Chiral Synthesis Enantiomeric Excess Analytical Chemistry

Validated Application Scenarios for (S)-2-Amino-3-(4-nitrophenyl)propanoic Acid Hydrate (207591-86-4)


Chiral Building Block for Zolmitriptan Synthesis

The compound is a documented intermediate in the synthesis of zolmitriptan, a medication for migraine headaches [1]. The (S)-configuration is essential for the drug's pharmacological activity, making the pure enantiomer (CAS 207591-86-4) a mandatory starting material in pharmaceutical manufacturing.

Chromophoric Substrate Design in Enzymology

As demonstrated by the quantitative kinetic parameters (Km 0.16-0.42 mM, kcat 6-46.6 s⁻¹) [1], the p-nitrophenylalanine moiety confers useful chromophoric properties. Researchers can incorporate this compound into peptide substrates to create sensitive, pH-independent spectrophotometric assays for aspartic proteinases, enabling high-throughput screening of enzyme inhibitors.

Enzymatic Resolution and Stereoinversion Studies

The compound's high enantiomeric purity and well-characterized enzymatic recognition profile (ee >99% achievable via PmaLAAD resolution) [1] make it an ideal candidate for developing and validating biocatalytic processes aimed at producing enantiopure amino acids and their derivatives.

Solid-Phase Peptide Synthesis (SPPS)

The high efficiency of standard protecting group chemistry, exemplified by an 88% yield in Boc-protection [1], supports its reliable use as a building block in SPPS. The para-nitro group provides a useful spectroscopic handle for monitoring coupling reactions and characterizing the resulting modified peptides.

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